

Application Notes: Sonogashira Coupling Protocol Using ((4-Ethynylphenyl)ethynyl)triisopropylsilane

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Compound of Interest

Compound Name: ((4-Ethynylphenyl)ethynyl)triisopropylsilane

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Introduction

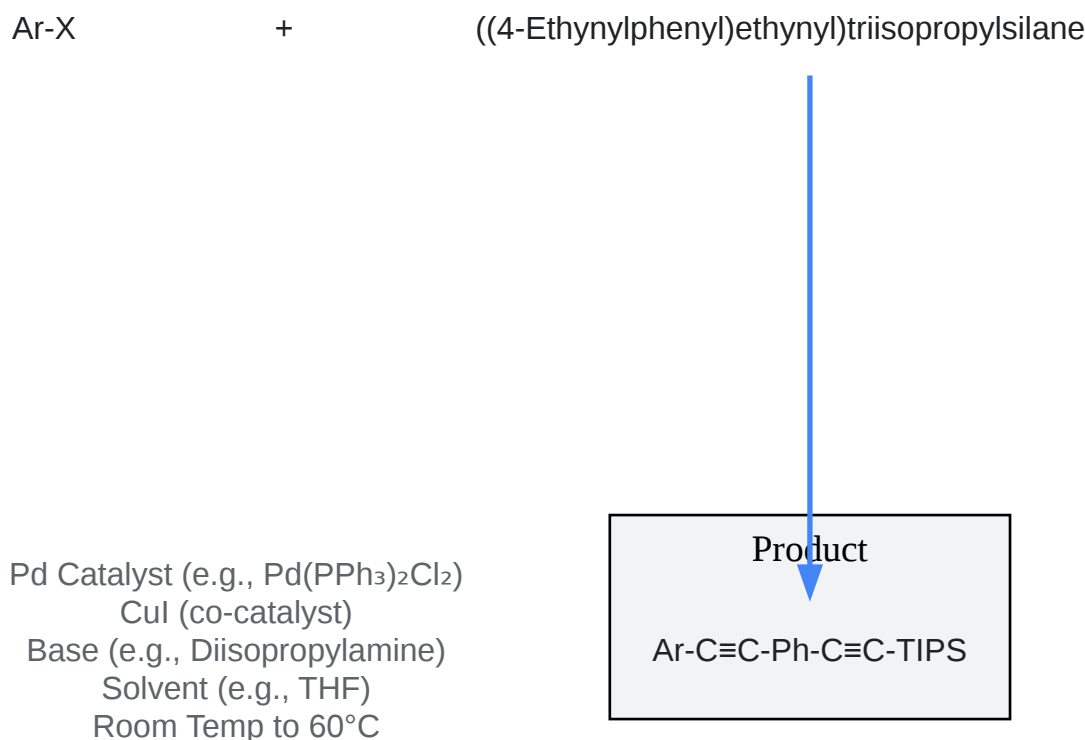
The Sonogashira cross-coupling reaction is a highly efficient and versatile method for the formation of carbon-carbon bonds between sp^2 -hybridized carbons of aryl or vinyl halides and sp -hybridized carbons of terminal alkynes.^{[1][2][3]} This reaction is catalyzed by a combination of a palladium complex and a copper(I) co-catalyst, and it is conducted in the presence of an amine base.^{[4][5]} The mild reaction conditions tolerate a wide variety of functional groups, making it a cornerstone in the synthesis of pharmaceuticals, natural products, and advanced organic materials.^{[2][6]}

((4-Ethynylphenyl)ethynyl)triisopropylsilane is a valuable building block, featuring a terminal alkyne for coupling and a triisopropylsilyl (TIPS) protected alkyne. This differential protection allows for selective reaction at the terminal alkyne, reserving the TIPS-protected group for subsequent orthogonal deprotection and further functionalization. This note provides a detailed protocol for the Sonogashira coupling of this reagent with various aryl halides.

General Reaction Scheme

The Sonogashira coupling proceeds by reacting an aryl halide with **((4-Ethynylphenyl)ethynyl)triisopropylsilane** in the presence of a palladium catalyst, a copper(I)

salt, and a base. The reactivity of the aryl halide typically follows the trend $I > Br > Cl$.^{[2][3]}



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Caption: General scheme of the Sonogashira coupling reaction.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for Sonogashira couplings of aryl halides with terminal alkynes, which are applicable to ((4-Ethynylphenyl)ethynyl)triisopropylsilane.

Entry	Aryl Halide (Ar-X)	Pd Catalyst (mol%)	CuI (mol%)	Base (equiv)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	4-Iodoanisole	Pd(PPh ₃) ₂ Cl ₂ (5)	2.5	Diisopropylamine (7)	THF	RT	3	~89
2	1-Bromo-4-nitrobenzene	Pd(PPh ₃) ₄ (3)	5	Triethylamine (2)	Toluene	80	12	~92
3	3-Bromopyridine	PdCl ₂ (PPh ₃) ₂ (5)	10	Diisopropylamine (2)	Toluene	60	16	~85
4	1-Iodopyrene	Pd(PPh ₃) ₄ (2)	4	Triethylamine (3)	DMF/THF	70	8	~95
5	2-Bromocetophenone	Pd(CH ₃ CN) ₂ Cl ₂ (0.5) ¹	—	Cs ₂ CO ₃ (1)	2-MeTHF	RT	6	~90

¹ Copper-free condition using cataCXium A (1 mol%) as a ligand.[7] Note: Yields are representative and may vary based on substrate purity, scale, and specific laboratory conditions.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of an aryl halide with **((4-Ethynylphenyl)ethynyl)triisopropylsilane** on a 1.0 mmol scale.

Materials and Equipment:

- Schlenk flask or round-bottom flask with a rubber septum
- Magnetic stirrer and stir bar
- Nitrogen or Argon gas inlet
- Standard glassware for work-up and purification
- Aryl halide (1.0 mmol, 1.0 eq)
- **((4-Ethynylphenyl)ethynyl)triisopropylsilane** (1.1 mmol, 1.1 eq)
- Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 mmol, 0.05 eq)
- Copper(I) iodide [CuI] (0.025 mmol, 0.025 eq)
- Anhydrous Tetrahydrofuran (THF) or Toluene (5-10 mL)
- Diisopropylamine (DIPA) or Triethylamine (TEA) (3.0-7.0 mmol, 3.0-7.0 eq)
- Saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, brine
- Anhydrous Na₂SO₄ or MgSO₄
- Silica gel for column chromatography

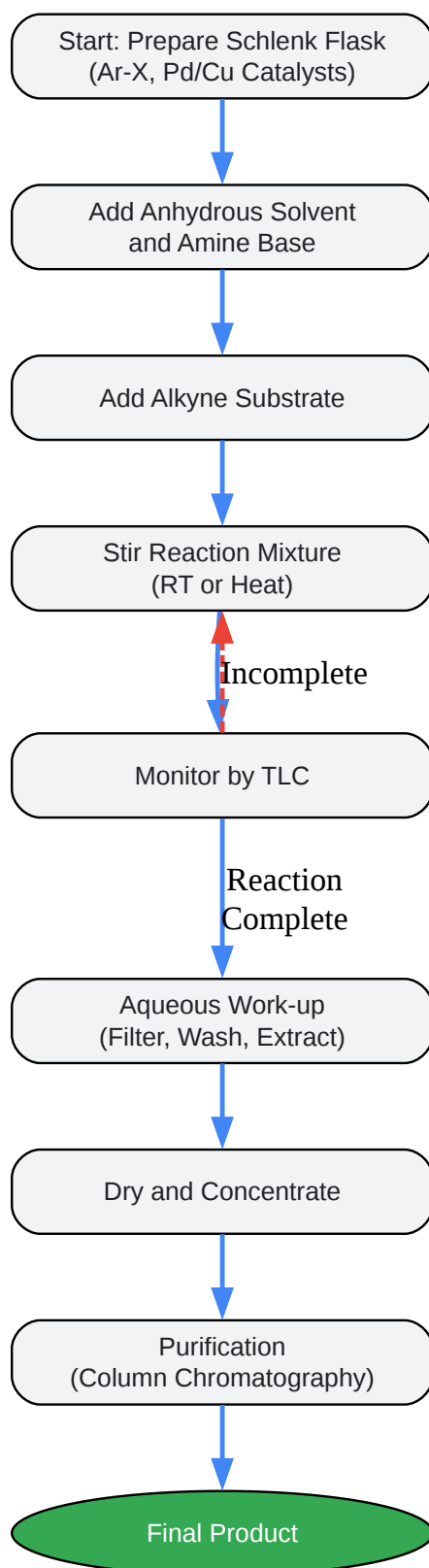
Procedure:

- **Reaction Setup:** To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq).
- **Solvent and Reagent Addition:** Add anhydrous solvent (e.g., THF, 5 mL) via syringe. Stir the mixture for 5 minutes to dissolve the solids.
- **Sequentially add the amine base** (e.g., diisopropylamine, 7.0 eq) and **((4-Ethynylphenyl)ethynyl)triisopropylsilane** (1.1 eq) via syringe at room temperature.
- **Reaction Execution:** Stir the reaction mixture at room temperature. If the aryl halide is less reactive (e.g., a bromide or chloride), the mixture may need to be heated to 50-80°C.

- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed (typically 2-16 hours).
- **Work-up:** Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and filter it through a pad of Celite® to remove the catalyst and amine salts, washing the pad with additional solvent.
- **Transfer the filtrate** to a separatory funnel and wash sequentially with saturated aqueous NH_4Cl , saturated aqueous NaHCO_3 , and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired coupled product.

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol, from setup to final product isolation.



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Caption: Workflow for the Sonogashira coupling experiment.

Safety Precautions

- Palladium catalysts and copper salts are toxic and should be handled with care in a well-ventilated fume hood.
- Organic solvents like THF, toluene, and diethyl ether are flammable. Keep away from ignition sources.
- Amine bases such as diisopropylamine and triethylamine are corrosive and have strong odors. Always use them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
- Reactions under an inert atmosphere require proper handling of gas cylinders and Schlenk lines.

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